molecular formula C17H22N4O4S B319587 4-{[(cyclohexylamino)carbonyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

4-{[(cyclohexylamino)carbonyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

Cat. No.: B319587
M. Wt: 378.4 g/mol
InChI Key: QAEQJUSQLPWAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-3-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]urea is a sulfonamide.

Scientific Research Applications

Photolability and Photoproducts

4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, a related compound, is highly photolabile in acidic aqueous solutions, producing several primary photoproducts. One major product identified undergoes photoisomerization of the isoxazole ring, existing predominantly in its imido tautomeric form. Other products include sulfanilic acid and aniline, among others (Wei Zhou & D. Moore, 1994).

Synthesis and Pharmacological Activity

New antimicrobial pharmaceutical drugs were synthesized, including derivatives of 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, through different synthetic routes. These derivatives displayed greater anti-microbial activity compared to the native drug, suggesting potential in developing more effective antimicrobial therapies (S. Thamizharasi, J. Vasantha, & B. S. Reddy, 2002).

Inhibitory Properties on Carbonic Anhydrase

Isoxazole-containing sulfonamides, similar in structure, were found to be potent inhibitors of human carbonic anhydrase II and VII. These compounds, synthesized through conventional and microwave methods, showed significant inhibition, indicating potential applications in treating conditions like glaucoma and neuropathic pain (C. Altug et al., 2017).

Properties

Molecular Formula

C17H22N4O4S

Molecular Weight

378.4 g/mol

IUPAC Name

1-cyclohexyl-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea

InChI

InChI=1S/C17H22N4O4S/c1-12-11-16(20-25-12)21-26(23,24)15-9-7-14(8-10-15)19-17(22)18-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,20,21)(H2,18,19,22)

InChI Key

QAEQJUSQLPWAFM-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3CCCCC3

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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